molecular formula C23H34N2O7 B608142 Istaroxime oxalate CAS No. 203737-94-4

Istaroxime oxalate

Cat. No. B608142
CAS RN: 203737-94-4
M. Wt: 450.53
InChI Key: GJLPXHFMMRXIHT-ROJIRLEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Istaroxime is an investigational drug under development for the treatment of acute decompensated heart failure . It is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .


Synthesis Analysis

The synthesis of Istaroxime involves exploring the chemical space around the position 6 of the steroidal scaffold by changing the functional groups at that position . Some compounds showed inhibitory potencies of the Na+/K±ATPase higher than Istaroxime .


Molecular Structure Analysis

The molecular structure of Istaroxime includes a basic oximic chain in position 3 of the steroidal scaffold . The chemical formula of Istaroxime is C21H32N2O3 .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibits Topoisomerase I . This suggests that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions .


Physical And Chemical Properties Analysis

Oxalate, a component of Istaroxime oxalate, is a divalent organic anion that affects many biological and commercial processes . When binding with sodium, potassium, and ammonium ions, it forms soluble oxalates, whereas with calcium, iron, and magnesium it precipitates, forming insoluble compounds and making these minerals unavailable for absorption .

Scientific Research Applications

Treatment for Acute Heart Failure

Istaroxime is an intravenous inotropic agent with a dual mechanism—increasing both cardiomyocyte contractility and relaxation. It’s a novel treatment for acute heart failure (AHF), the leading cause of morbidity and mortality in heart failure . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Istaroxime was significantly associated with an increased left ventricular ejection fraction (mL), stroke volume index, and cardiac index (L/min/m 2) .

Lower Risk of Arrhythmias

Traditional inotropic agents are often associated with the risk of arrhythmias. However, Istaroxime could offset this risk associated with traditional inotropes .

Improved Left Ventricular Function

A systematic review and meta-analysis determined that Istaroxime is effective in increasing the left ventricular ejection fraction (LVEF), cardiac index, and systolic blood pressure (SBP) and reducing the E/A ratio, indicating improved left ventricular function .

Inhibition of Na+/K+ ATPase

Istaroxime is an inhibitor of Na+/K+ ATPase, which has proven efficacy to increase cardiac contractility and to accelerate relaxation attributable to a relief in phospholamban- dependent inhibition of the sarcoplasmic reticulum Ca2+ ATPase .

Activation of the Sarcoplasmic Reticulum Ca 2+ ATPase Isoform 2a (SERCA2a)

Istaroxime’s effects are essentially related to its inotropic and lusitropic positive properties exerted through a dual mechanism of action: activation of the sarcoplasmic reticulum Ca 2+ ATPase isoform 2a (SERCA2a) and inhibition of the Na + /K + -ATPase (NKA) activity .

Increased Systolic Blood Pressure without Augmenting Heart Rate

One of the advantages of Istaroxime over the available inotropic agents includes its lower arrhythmogenic action combined with its capability of increasing systolic blood pressure without augmenting heart rate .

Safety And Hazards

In terms of safety, istaroxime treatment was associated with a higher risk of gastrointestinal events compared to the placebo, while the risk of cardiovascular events did not significantly differ between the two groups .

Future Directions

Istaroxime treatment has been found to ameliorate calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy . It has also been suggested that istaroxime can reach a significant inotropic effect without leading to calcium/calmodulin-dependent kinase II–dependent cardiomyocyte death . Further investigations are necessary to optimize the safety profile of istaroxime .

properties

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPXHFMMRXIHT-IBLOMREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Istaroxime oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime oxalate
Reactant of Route 2
Istaroxime oxalate
Reactant of Route 3
Istaroxime oxalate
Reactant of Route 4
Istaroxime oxalate
Reactant of Route 5
Istaroxime oxalate
Reactant of Route 6
Istaroxime oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.